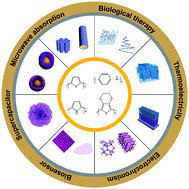Nanostructured conducting polymers and their composites: synthesis methodologies, morphologies and applications
Journal of Materials Chemistry C Pub Date: 2020-07-07 DOI: 10.1039/D0TC02152K
Abstract
Nanostructured conducting polymers (NCPs) have been extensively studied and widely applied in state-of-the-art technologies over the past few decades because they simultaneously offer the photoelectric features and processing advantages of polymeric conductors and the nano-size effect of nanomaterials. With rational design and synthesis, NCPs with controllable morphologies and physicochemical properties can exhibit fascinating electrical, optical, mechanical, and biological properties. In this review, we describe in detail the synthetic methodology and the relationship of morphology–property of NCPs as well as their recent advances in biotherapy, biosensing, microwave absorbers for electromagnetic shielding, and various energy storage/conversion/saving devices. And last, since this field contains many immense scopes for exploration and development, we bring new insights along with a brief summary.


Recommended Literature
- [1] NIR-emissive iridium(iii) corrole complexes as efficient singlet oxygen sensitizers†
- [2] 3D ordered macroporous germanium fabricated by electrodeposition from an ionic liquid and its lithium storage properties†
- [3] Spin-labelled photo-cytotoxic diazido platinum(iv) anticancer complex†
- [4] Multifunctional hybrid materials for combined photo and chemotherapy of cancer†
- [5] Intermolecular rhodium-catalyzed [2 + 2 + 2] carbocyclization reactions of 1,6-enynes with symmetrical and unsymmetrical alkynes†
- [6] Bacteriological
- [7] Back cover
- [8] Ferroelastic-like transition and solvents affect the magnetism of a copper–organic radical one-dimensional coordination polymer†
- [9] Graphene oxide coupled carbon nitride homo-heterojunction photocatalyst for enhanced hydrogen production†
- [10] Label-free, resettable, and multi-readout logic gates based on chemically induced fluorescence switching of gold nanoclusters†










